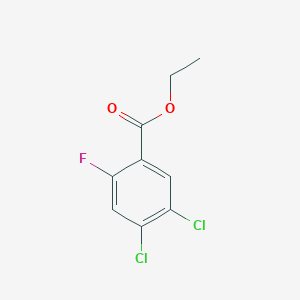

Ethyl 4,5-dichloro-2-fluorobenzoate

Description

Properties

Molecular Formula |

C9H7Cl2FO2 |

|---|---|

Molecular Weight |

237.05 g/mol |

IUPAC Name |

ethyl 4,5-dichloro-2-fluorobenzoate |

InChI |

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2H2,1H3 |

InChI Key |

AQWWHSADNZRNDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Acylation and Oxidation Route

- Starting Materials: 2,4-dichlorofluorobenzene and acetyl chloride.

- Catalyst: Aluminum chloride (AlCl3) is preferred for the Friedel-Crafts acylation.

- Reaction Conditions: The acylation is conducted at temperatures ranging from 10 °C to 150 °C, preferably between 80 °C and 130 °C, under normal atmospheric pressure.

- Process: 2,4-dichlorofluorobenzene is reacted with acetyl chloride in the presence of AlCl3, optionally with a diluent such as methylene chloride or chloroform. This yields 2,4-dichloro-5-fluoroacetophenone as the intermediate.

- Oxidation: The acetophenone intermediate is then oxidized using a sodium hypochlorite solution (chlorine liquor) at 0 °C to 140 °C to convert the acetyl group into the carboxylic acid, yielding 2,4-dichloro-5-fluorobenzoic acid.

- Isolation: The acid is precipitated by acidification with mineral acids like hydrochloric acid and isolated by filtration.

This method is noted for its high yield and purity of the benzoic acid intermediate and is scalable for industrial production.

| Step | Reagents/Conditions | Temperature Range (°C) | Notes |

|---|---|---|---|

| Acylation | 2,4-dichlorofluorobenzene, acetyl chloride, AlCl3 catalyst, optional diluent | 10–150 (preferably 80–130) | Friedel-Crafts acylation |

| Oxidation | Sodium hypochlorite solution (chlorine liquor) | 0–140 | Converts acetophenone to acid |

| Acidification | Mineral acid (e.g., HCl) | Ambient | Precipitates benzoic acid |

Alternative Saponification Route

- Trihalogenated benzoic acids can also be prepared by saponification of trihalogen-trihalomethylbenzenes, such as 2,4-dichloro-5-fluoro-trichloromethylbenzene.

- This method involves hydrolysis under basic conditions to yield the corresponding benzoic acid.

- However, this route is less commonly reported for the specific 4,5-dichloro-2-fluoro substitution pattern and may require further optimization.

Esterification to Form this compound

Once the 4,5-dichloro-2-fluorobenzoic acid is obtained, it is converted to the ethyl ester via esterification.

Conventional Acid-Catalyzed Esterification

- Reagents: 4,5-dichloro-2-fluorobenzoic acid and ethanol.

- Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: The reaction is typically performed under reflux to drive the equilibrium toward ester formation.

- Procedure: The acid and ethanol are mixed with the acid catalyst and heated under reflux. Water formed during the reaction is removed to shift equilibrium.

- Purification: The product is isolated by extraction, washing, drying, and purification via column chromatography or recrystallization.

This method is classical and widely used for benzoate ester synthesis.

Green Chemistry Approach Using Zinc Oxide Nanoparticles

- A more environmentally friendly method involves the use of zinc oxide nanoparticles as a catalyst.

- Reaction Conditions: The acid and ethanol are reacted neat (without solvent) at 95 °C for 2 hours.

- Advantages: This method avoids strong acids and solvents, offering a greener alternative with good yields (~73% reported for similar fluorobenzoates).

- Workup: After reaction completion, the catalyst is filtered off, and the product is extracted and purified as usual.

| Esterification Method | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed reflux | Sulfuric acid or similar | Reflux (~78) | Several hours | Variable | Classical method |

| ZnO nanoparticle catalysis | Zinc oxide nanoparticles | 95 | 2 hours | ~73 | Green chemistry, solvent-free |

Summary of Preparation Methodology

| Stage | Key Reagents/Conditions | Outcome | Remarks |

|---|---|---|---|

| Synthesis of benzoic acid | 2,4-dichlorofluorobenzene + acetyl chloride + AlCl3, oxidation with NaOCl | 4,5-dichloro-2-fluorobenzoic acid | High yield, high purity |

| Esterification | 4,5-dichloro-2-fluorobenzoic acid + ethanol + acid catalyst or ZnO NPs | This compound | Conventional or green methods |

Research Findings and Considerations

- The acylation-oxidation route is well-established for halogenated benzoic acids and provides excellent regioselectivity and yield.

- The use of aluminum chloride as a catalyst is critical for effective Friedel-Crafts acylation.

- Oxidation with sodium hypochlorite is efficient and mild, avoiding harsher oxidants.

- Esterification under reflux with sulfuric acid remains the standard but greener alternatives like ZnO nanoparticle catalysis are gaining attention for sustainability.

- The halogen substituents (chlorine and fluorine) influence the electronic properties and reactivity, requiring careful control of reaction conditions to avoid side reactions.

- Industrial scale-up benefits from continuous flow reactors for esterification to improve control and throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dichloro-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Reduction: The compound can be reduced to remove the halogen atoms, resulting in a less substituted benzoate.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium can facilitate substitution reactions.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Depending on the substituent introduced, products can vary widely.

Hydrolysis: The major products are 4,5-dichloro-2-fluorobenzoic acid and ethanol.

Reduction: The major product is a less substituted benzoate.

Scientific Research Applications

Ethyl 4,5-dichloro-2-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 4,5-dichloro-2-fluorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Ethyl 2-Chloro-4,5-difluorobenzoate (CAS 1785259-54-2)

- Substituent Effects: The chlorine at position 2 and fluorines at 4 and 5 create a distinct electronic environment compared to this compound.

- Physical Properties : Molecular weight (228.6 g/mol) is lower than the target compound (predicted ~247.0 g/mol) due to fewer chlorine atoms. This may result in higher volatility or lower melting points.

Methyl 4-Amino-3,5-dichloro-2-fluorobenzoate (CAS 2649788-83-8)

- Functional Group Impact: The amino group at position 4 introduces nucleophilic character, enabling participation in condensation or diazotization reactions. This contrasts with the purely electron-withdrawing halogens in this compound.

- Solubility: The methyl ester and amino group may enhance water solubility compared to ethyl esters with halogens only .

4,6-Dichloro-5-fluoronicotinic Acid Ethyl Esters (CAS 154012-17-6)

- Heterocyclic Core: The pyridine ring (vs. Fluorine at position 5 could direct electrophilic attacks to specific sites on the ring .

Research Findings and Implications

Reactivity Trends :

- Halogen position significantly impacts regioselectivity. For example, Ethyl 2-chloro-4,5-difluorobenzoate’s fluorine atoms likely deactivate the ring toward electrophilic substitution, whereas chlorine at position 2 may stabilize intermediates in cross-coupling reactions .

- This compound’s chlorine atoms (positions 4 and 5) could enhance steric hindrance, reducing reaction rates compared to fluorine-substituted analogs.

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.